3-Amino-4-(dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

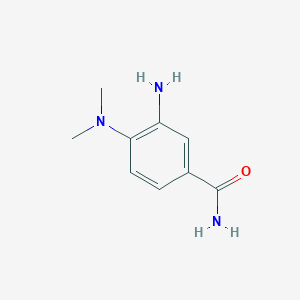

3-Amino-4-(dimethylamino)benzamide (CAS: 1258640-75-3 for its hydrochloride form) is a benzamide derivative featuring amino (-NH₂) and dimethylamino (-N(CH₃)₂) substituents at the 3rd and 4th positions of the benzene ring, respectively . Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(dimethylamino)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction between 3-amino-4-(dimethylamino)benzoic acid and ammonia or an amine derivative under appropriate conditions can yield the desired benzamide . Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth, which provides a green and efficient pathway for the preparation of benzamide derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes. These processes allow for the precise control of reaction conditions and the efficient synthesis of the compound. For example, a microreactor system can be used to optimize reaction parameters and achieve high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(dimethylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzamides with different functional groups.

Scientific Research Applications

3-Amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide is an organic compound with a benzamide backbone, an amino group at the meta position, and a dimethylamino group attached to the aromatic ring. A branched alkyl chain, specifically a 2-methylpropyl group, enhances its lipophilicity, influencing its biological activity and pharmacokinetics. It has a molecular formula of C13H21N3O and a molecular weight of approximately 235.331 g/mol.

Applications in Scientific Research

3-amino-4-(dimethylamino)-N-(2-methylpropyl)benzamide has potential applications in pharmaceutical development and chemical research.

Pharmaceutical Development

- Lead Compound: It can serve as a lead compound for developing new drugs targeting specific biological pathways.

- Interaction Studies: It can be used in interaction studies to assess its binding affinity to biological targets like receptors or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry can determine binding kinetics and thermodynamics to predict its efficacy and safety profile in therapeutic applications.

Chemical Research

- Reactivity: The amine group can engage in nucleophilic substitutions or acylation reactions. The benzamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The dimethylamino group can be protonated in acidic media, affecting the compound's solubility and reactivity.

- Synthesis: It is synthesized through multi-step organic reactions, with methods varying based on available starting materials and desired purity levels.

Mechanism of Action

The mechanism of action of 3-Amino-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 3-Amino-4-(dimethylamino)benzamide with analogs:

*Hydrochloride form.

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (-N(CH₃)₂) in the target compound is strongly electron-donating, enhancing solubility in polar solvents and basicity compared to methyl (-CH₃) or methoxy (-OCH₃) groups . Methoxy-substituted analogs (e.g., 3-Amino-4-methoxybenzamide) exhibit improved stability but reduced basicity, favoring applications in drug design where metabolic stability is critical .

- Biological Activity: ML324 demonstrates that dimethylaminoalkyl side chains can enhance interactions with biological targets (e.g., JMJD2 enzymes) . This suggests that this compound may similarly interact with enzymes or receptors, though specific studies are lacking in the provided evidence. Halogenated derivatives (e.g., 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide) show enhanced bioactivity due to halogen-induced lipophilicity and target binding .

- Thermal Stability: 3-Amino-4-methylbenzamide has a defined melting point (128–132°C), indicating higher crystallinity compared to the target compound, where data are unavailable .

Biological Activity

3-Amino-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and anticonvulsant research. This article summarizes the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features an amino group and a dimethylamino group attached to a benzamide structure, which contributes to its biological reactivity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- In vitro studies demonstrated that this compound exhibits significant inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR and HER-2, with inhibition rates exceeding 90% at concentrations as low as 10 nM .

- The compound was part of a series of benzamide derivatives designed to target specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications to the benzamide core could enhance potency against specific cancer types .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Inhibition of EGFR |

| A549 | 1.8 | Inhibition of HER-2 |

| MCF-7 | 3.2 | Induction of apoptosis |

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. In animal models, the compound has shown promise in mitigating seizure activity.

Key Findings:

- In a study involving mice, the compound demonstrated significant protection against maximal electroshock (MES)-induced seizures, with an effective dose (ED50) of approximately 1.7 mg/kg .

- The pharmacokinetics indicated rapid absorption and metabolism, contributing to its efficacy in acute seizure models.

Table 2: Anticonvulsant Efficacy in Animal Models

| Compound | ED50 (mg/kg) | Duration of Action (hours) |

|---|---|---|

| This compound | 1.7 | 4 |

| Comparative Compound A | 2.5 | 3 |

| Comparative Compound B | 1.9 | 5 |

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets:

- Receptor Tyrosine Kinases : The compound has been shown to inhibit key RTKs involved in tumor growth and proliferation, thereby exerting anticancer effects.

- GABA Receptor Modulation : Its anticonvulsant effects may be linked to modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system.

Case Studies

Case Study 1: Anticancer Efficacy in Leukemia Models

In a recent study focusing on leukemia cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways. The study highlighted the potential for this compound as part of combination therapy regimens targeting multiple pathways involved in leukemia progression .

Case Study 2: Seizure Reduction in Epileptic Models

In another investigation, administration of the compound significantly reduced seizure frequency in a chronic epilepsy model compared to control groups. This suggests a potential therapeutic role for managing epilepsy .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-amino-4-(dimethylamino)benzamide |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-4-3-6(9(11)13)5-7(8)10/h3-5H,10H2,1-2H3,(H2,11,13) |

InChI Key |

HOWXPPZMOSSUOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.